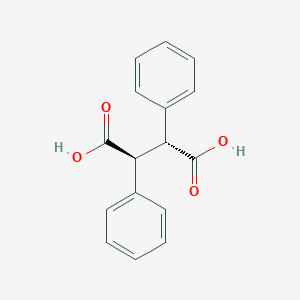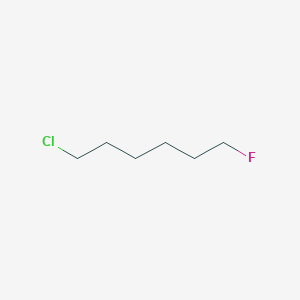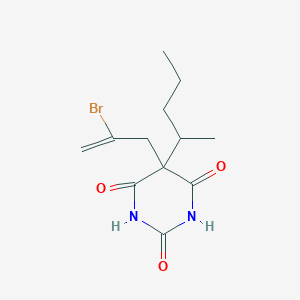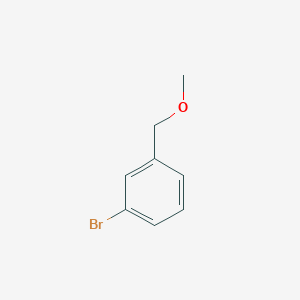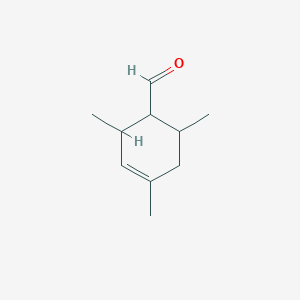
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves several steps. One key step is the acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinone with appropriate reagents . The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are scaled up for industrial production, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized by atmospheric oxygen, leading to the formation of dehydroechinochrome.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include halogenating agents and alkylating agents.
Major Products Formed
Reduction: Reduction typically yields hydroquinone derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione has several scientific research applications across various fields :
Chemistry: It is used as a model compound for studying the antioxidant mechanisms of polyhydroxylated naphthoquinones.
Medicine: It has been investigated for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases
Industry: The compound’s antioxidant properties make it a candidate for use in industrial applications where oxidative stability is important.
Wirkmechanismus
The mechanism of action of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves its ability to quench reactive oxygen species (ROS) and prevent redox imbalance . The compound’s multiple hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby protecting cells from oxidative damage . It targets various molecular signals involved in oxidative stress and inflammation, making it a potential therapeutic agent for ophthalmologic, cardiovascular, cerebrovascular, inflammatory, and metabolic diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone): This compound is similar in structure but has an ethyl group at the 7-position.
Dehydroechinochrome: Formed by the oxidation of echinochrome A, it has a similar structure but with additional oxidation at specific positions.
Uniqueness
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione is unique due to its high degree of hydroxylation, which enhances its antioxidant properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1143-11-9 |
|---|---|
Molekularformel |
C10H6O7 |
Molekulargewicht |
238.15 g/mol |
IUPAC-Name |
2,3,5,6,8-pentahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1,11-13,16-17H |
InChI-Schlüssel |
OSCDUVMWLUYRCU-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O |
Kanonische SMILES |
C1=C(C2=C(C(=C(C(=C2O)O)O)O)C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









